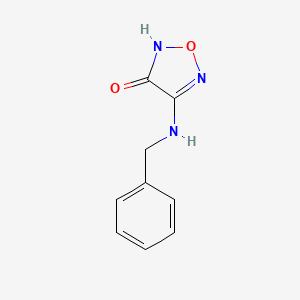

4-(Benzylamino)-1,2,5-oxadiazol-3-ol

説明

Context within 1,2,5-Oxadiazole Chemistry

4-(Benzylamino)-1,2,5-oxadiazol-3-ol belongs to the class of five-membered heterocyclic compounds known as 1,2,5-oxadiazoles, or furazans. ontosight.aichemicalbook.com This ring system is characterized by its planar, heteroaromatic structure containing one oxygen atom and two adjacent nitrogen atoms. chemicalbook.com The 1,2,5-oxadiazole framework is noted for its stability and is considered a π-excessive heterocycle. chemicalbook.com

Derivatives of 1,2,5-oxadiazole are synthesized through various chemical pathways, often involving the cyclodehydration or condensation of precursor molecules like 1,2-dicarbonyl compounds with hydrazine (B178648) derivatives. researchgate.netontosight.ai The parent ring and its substituted analogues have been extensively studied, revealing a wide spectrum of chemical reactivity and potential applications. ontosight.ai The introduction of different functional groups onto the furazan (B8792606) ring, such as the benzylamino and hydroxyl groups in the compound of interest, can significantly modulate its physicochemical and biological properties. ontosight.ai This makes the 1,2,5-oxadiazole core a versatile scaffold for the development of novel molecules in various scientific domains. researchgate.net

Historical Development and Evolution of Related Heterocyclic Scaffolds in Chemical Research

The study of heterocyclic chemistry dates back to the 1800s, marking a significant expansion in the field of organic chemistry. omicsonline.orgnumberanalytics.comtroindia.in Early discoveries included simple five- and six-membered rings like furan, pyrrole, and pyridine (B92270). numberanalytics.comresearchgate.net Initially, the applications of these compounds were primarily in the dye and pigment industry, with substances like indigo (B80030) being prime examples. numberanalytics.com

The understanding of heterocyclic structures was rudimentary at first, with true structural elucidation awaiting the development of modern analytical techniques. numberanalytics.com A major surge in heterocyclic research occurred after World War II, leading to an explosion in the number of known compounds. omicsonline.org Today, heterocyclic compounds constitute more than half of all recorded organic compounds and are present in over 70% of pharmaceuticals. omicsonline.org Their prevalence is seen in essential natural molecules such as amino acids, vitamins, and the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA. omicsonline.orgtroindia.in The evolution from simple dyes to complex, life-saving drugs illustrates the profound impact and continuous development of heterocyclic chemistry. omicsonline.org

Structural Attributes and Their Potential for Academic Exploration

The molecular structure of this compound combines three key chemical motifs: the 1,2,5-oxadiazole ring, a secondary benzylamine (B48309) substituent, and a hydroxyl group, which can exist in tautomeric equilibrium with its keto form, 4-(benzylamino)-1,2,5-oxadiazol-3(2H)-one. This combination of features provides a rich platform for academic study.

The 1,2,5-oxadiazole core provides a stable, aromatic platform. The benzylamino group introduces a flexible, lipophilic component and a hydrogen bond donor. The hydroxyl/oxo group provides a key hydrogen bond donor/acceptor site, which is often crucial for molecular recognition in biological systems. These attributes suggest potential for the molecule to participate in various non-covalent interactions, making it an interesting candidate for studies in supramolecular chemistry and medicinal chemistry.

Detailed physicochemical properties for the tautomeric form are presented below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉N₃O₂ | chemscene.com |

| Molecular Weight | 191.19 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 70.92 Ų | chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | 0.975 | chemscene.com |

| Hydrogen Bond Acceptors | 4 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

Relevance of the this compound Scaffold in Contemporary Chemical and Biochemical Research

While specific research on this compound is not extensively detailed in readily available literature, the broader class of 1,2,5-oxadiazole derivatives is of significant interest in contemporary research. These scaffolds are recognized as valuable pharmacophores in medicinal chemistry. researchgate.netnih.gov

Derivatives of 1,2,5-oxadiazole have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. nih.govontosight.ai For instance, some have been identified as potent inhibitors of indoleamine 2,3-dioxygenase, an enzyme implicated in cancer, while others act as inhibitors of SENP2, presenting therapeutic potential for various diseases. chemicalbook.com The related N-oxide counterparts, known as furoxans, are notable for their ability to release nitric oxide (NO) under physiological conditions, leading to applications such as vasodilating agents. researchgate.net Given that 3-aminofurazans are key starting materials for compounds with biological activity, the this compound structure represents a promising scaffold for academic and pharmaceutical research. mdpi.com The combination of the proven 1,2,5-oxadiazole core with the benzylamino group suggests that this compound could be a valuable subject for screening programs aimed at discovering new therapeutic agents. ontosight.ai

Structure

3D Structure

特性

IUPAC Name |

4-(benzylamino)-1,2,5-oxadiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-9-8(11-14-12-9)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGFEQVVNTWFPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NONC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 4 Benzylamino 1,2,5 Oxadiazol 3 Ol

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 4-(benzylamino)-1,2,5-oxadiazol-3-ol suggests that the primary disconnection would be at the C-N bond of the benzylamino group. This leads to a key intermediate, 4-amino-1,2,5-oxadiazol-3-ol (B141733), and a benzylating agent such as benzyl (B1604629) bromide or benzaldehyde (B42025) (for reductive amination).

The 4-amino-1,2,5-oxadiazol-3-ol core can be further disconnected through the 1,2,5-oxadiazole ring. A common method for the formation of the 1,2,5-oxadiazole ring is the cyclization of a dioxime. chemicalbook.com This retrosynthetic step would lead to an acyclic precursor, a glyoxime (B48743) derivative. The identification of suitable acyclic precursors is crucial for a successful synthesis.

Classical and Modern Approaches for 1,2,5-Oxadiazole Ring Formation

The formation of the 1,2,5-oxadiazole (furazan) ring is a key step in the synthesis of the target compound. chim.it Several classical and modern methods have been developed for the construction of this heterocyclic core. nih.gov

The most prevalent method for synthesizing 1,2,5-oxadiazoles is the cyclodehydration of α-dioximes. chemicalbook.com This approach involves the removal of two molecules of water from a glyoxime derivative to form the oxadiazole ring. Various dehydrating agents can be employed for this transformation.

Another approach involves the condensation of hydrazides with carboxylic acids, followed by cyclization. While more common for 1,3,4-oxadiazoles, modifications of this strategy can be adapted for 1,2,5-oxadiazole synthesis. eurekajournals.com

| Reaction Type | Acyclic Precursor | Reagents and Conditions | Product | Key Features |

|---|---|---|---|---|

| Cyclodehydration | α-Dioxime | 1,1'-Carbonyldiimidazole, ambient temperature | 3,4-Disubstituted 1,2,5-oxadiazole | Mild conditions, suitable for thermally sensitive compounds. organic-chemistry.org |

| Condensation/Cyclization | Organic nitrile | Not specified in detail | Substituted 1,2,5-oxadiazole | Can lead to amino- and cyano-substituted furazans. researchgate.net |

Functional group interconversions on pre-existing heterocyclic rings can be a powerful strategy for the synthesis of highly functionalized 1,2,5-oxadiazoles. One such method is the deoxygenation of 1,2,5-oxadiazole-2-oxides (furoxans). Furoxans can be prepared from the corresponding α-nitro-ketoximes and then reduced to the desired 1,2,5-oxadiazole. chemicalbook.com This method allows for the synthesis of various substituted 1,2,5-oxadiazoles, including those with amino groups. chemicalbook.com

Another important functional group interconversion is the nucleophilic substitution of leaving groups on the 1,2,5-oxadiazole ring. For instance, a nitro or halo substituent can be displaced by an amino or hydroxyl group to furnish the desired product.

Strategies for Functionalization of the Benzylamino Moiety

Once the this compound core is synthesized, further derivatization can be achieved by targeting the benzylamino moiety.

The nitrogen atom of the benzylamino group can be readily alkylated or acylated to introduce a variety of substituents. N-alkylation can be achieved using alkyl halides in the presence of a base. organic-chemistry.org More modern and atom-economical methods, such as the use of alcohols as alkylating agents via borrowing hydrogen methodology, have also been developed. organic-chemistry.org

Acylation of the amine can be performed using acid chlorides or anhydrides in the presence of a base to yield the corresponding amides. These reactions are generally high-yielding and allow for the introduction of a wide range of functional groups.

| Reaction Type | Substrate | Reagents and Conditions | Product | Key Features |

|---|---|---|---|---|

| N-Alkylation | Benzylamine (B48309) derivative | Alcohol, Mn(I) pincer catalyst | N-Alkyl benzylamine derivative | Atom-economical, broad substrate scope. organic-chemistry.org |

| N-Acylation | Benzylamine derivative | Acid chloride, base | N-Acyl benzylamine derivative | Generally high-yielding, versatile. |

| Csp³–H Arylation | N-Benzylamine derivative | Aryl halide, photoredox catalyst, HAT catalyst | 1,1-Diarylmethylamine derivative | Regioselective functionalization of the benzylic position. rsc.org |

The benzyl ring of the this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, allowing for the introduction of substituents on the aromatic ring.

Electrophilic Aromatic Substitution: The benzylamino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the 1,2,5-oxadiazol-3-ol moiety is expected to be electron-withdrawing, which may deactivate the ring towards electrophilic attack. The outcome of such reactions would depend on the interplay of these electronic effects and the reaction conditions.

Nucleophilic Aromatic Substitution: While less common for simple benzene (B151609) rings, nucleophilic aromatic substitution can occur if the ring is sufficiently activated by electron-withdrawing groups. It is unlikely to be a primary pathway for the functionalization of the benzyl ring in this compound unless additional strong electron-withdrawing groups are present.

A more modern approach for the functionalization of the benzyl group is the direct Csp³–H arylation of the benzylic position. This can be achieved through synergistic single-electron transfer (SET) and hydrogen atom transfer (HAT) catalysis, leading to the formation of 1,1-diarylmethylamines. rsc.org This method offers a regioselective way to introduce aryl groups at the benzylic carbon. rsc.org

Derivatization at the Oxadiazol-3-ol Position

The hydroxyl group at the 3-position of the 1,2,5-oxadiazole ring in this compound offers a prime site for chemical modification. Such derivatization is crucial for modulating the compound's physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions. Key reactions targeting this hydroxyl group include etherification and esterification.

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)

Etherification: The conversion of the hydroxyl group to an ether is a common strategy to introduce a variety of substituents. O-alkylation of 4-amino-1,2,5-oxadiazol-3-ols can be achieved under basic conditions. The hydroxyl group, being weakly acidic, can be deprotonated by a suitable base, such as sodium hydride or potassium carbonate, to form an alkoxide intermediate. This nucleophilic alkoxide then reacts with an alkylating agent, like an alkyl halide (e.g., benzyl bromide or methyl iodide), to yield the corresponding ether derivative. The choice of solvent is critical and often includes polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the reaction.

Esterification: Esterification of the hydroxyl group is another valuable derivatization technique. This can be accomplished through reaction with acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base, like pyridine (B92270) or triethylamine, which acts as a catalyst and scavenger for the acidic byproduct. For instance, the reaction of this compound with acetyl chloride would yield the corresponding acetate (B1210297) ester. Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is also a potential, though less common, method for this class of compounds.

| Reaction Type | Reagents | Product |

| Etherification | Alkyl halide, Base (e.g., NaH, K2CO3) | 4-(Benzylamino)-3-(alkoxy)-1,2,5-oxadiazole |

| Esterification | Acyl chloride/anhydride, Base (e.g., Pyridine) | 4-(Benzylamino)-1,2,5-oxadiazol-3-yl ester |

Stereoselective and Enantioselective Synthetic Approaches for Chiral Analogs

The development of stereoselective and enantioselective synthetic methods is paramount for the preparation of chiral analogs of this compound. Such analogs are crucial for investigating the stereospecific interactions with biological targets. While specific methods for this exact molecule are not extensively documented, general strategies for the asymmetric synthesis of chiral heterocyclic compounds can be extrapolated.

One potential approach involves the use of a chiral starting material that already possesses the desired stereochemistry, which is then carried through the synthetic sequence to form the oxadiazole ring. Alternatively, a prochiral precursor could be subjected to an asymmetric reaction, such as a catalytic asymmetric reduction or alkylation, to introduce the chiral center. Chiral catalysts, including enzymes or metal-ligand complexes, could be employed to control the stereochemical outcome of the reaction. For instance, an asymmetric Morita–Baylis–Hillman reaction using a vinyl-substituted oxadiazole as a nucleophilic partner could be a potential route to introduce a chiral center. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmacologically active molecules is a growing area of focus aimed at reducing environmental impact. For the synthesis of this compound and its derivatives, several green chemistry strategies can be implemented.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to be an effective tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.govresearchgate.net This technique can be applied to various steps in the synthesis of oxadiazole derivatives, including the cyclization reactions to form the heterocyclic ring. mdpi.comnih.gov The use of microwave-assisted synthesis can reduce energy consumption and potentially minimize the use of hazardous solvents. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound to promote chemical reactions, offers another green alternative. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.com This method has been successfully employed in the synthesis of various heterocyclic compounds, including oxadiazole derivatives, often under milder conditions and with reduced solvent usage.

Use of Greener Solvents: The choice of solvent is a critical aspect of green chemistry. Whenever possible, hazardous organic solvents should be replaced with more environmentally benign alternatives such as water, ethanol, or ionic liquids. Solvent-free reaction conditions, where the reactants are mixed without a solvent, represent an even greener approach.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Microwave-Assisted Synthesis | Cyclization and derivatization steps | Reduced reaction times, higher yields, energy efficiency. mdpi.comnih.govresearchgate.net |

| Ultrasound-Assisted Synthesis | Promotion of various synthetic steps | Enhanced reaction rates, milder conditions, reduced solvent use. mdpi.com |

| Use of Greener Solvents | Replacement of hazardous solvents | Reduced environmental pollution and health risks. |

By integrating these derivatization strategies, stereoselective synthetic methods, and green chemistry principles, the development of novel and improved analogs of this compound can be advanced in a more efficient and environmentally responsible manner.

Advanced Chemical Characterization and Structural Elucidation of 4 Benzylamino 1,2,5 Oxadiazol 3 Ol

High-Resolution Mass Spectrometry for Precise Molecular Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight and elemental composition of a compound. For 4-(Benzylamino)-1,2,5-oxadiazol-3-ol, HRMS would provide the exact mass, allowing for the confirmation of its molecular formula, C₉H₉N₃O₂. Furthermore, fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would offer insights into the compound's structure by breaking it down into smaller, charged fragments. The pattern of fragmentation is characteristic of the molecule's structure and can help in identifying its constituent parts.

However, specific high-resolution mass spectrometry data and detailed fragmentation patterns for this compound are not available in the reviewed scientific literature.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed atomic-level structure of a molecule in solution.

¹H, ¹³C, and ¹⁵N NMR Applications for Atom Connectivity

One-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, would provide crucial information about the chemical environment of each atom in this compound. ¹H NMR would reveal the number and types of protons, their chemical shifts indicating their electronic environment, and coupling constants providing information about adjacent protons. ¹³C NMR would similarly identify the different carbon environments within the molecule. Given the nitrogen-rich structure of the 1,2,5-oxadiazole ring and the amino linker, ¹⁵N NMR would be particularly valuable for probing the electronic structure at the nitrogen centers.

Despite the utility of these techniques, specific ¹H, ¹³C, and ¹⁵N NMR spectral data for this compound, including chemical shifts and coupling constants, are not documented in the available scientific literature.

2D NMR Techniques (COSY, HSQC, HMBC) for Full Assignment

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from 1D NMR spectra and establishing the connectivity between atoms.

Correlation Spectroscopy (COSY) would be used to identify protons that are coupled to each other, typically on adjacent carbon atoms.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting different fragments of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environments. For this compound, FT-IR and Raman spectra would be expected to show characteristic absorption bands for the O-H group of the oxadiazolol, the N-H group of the benzylamino moiety, C-H stretching and bending vibrations of the aromatic and methylene (B1212753) groups, and vibrations associated with the C=N and N-O bonds of the 1,2,5-oxadiazole ring.

Detailed and assigned FT-IR and Raman spectral data for this compound are not available in the current body of scientific literature.

X-ray Crystallography for Solid-State Conformation and Intermolecular Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. This information would reveal the molecule's conformation, the planarity of the ring systems, and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding.

At present, there are no published X-ray crystal structures for this compound in crystallographic databases.

Theoretical and Computational Chemistry Investigations of 4 Benzylamino 1,2,5 Oxadiazol 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of 1,2,5-oxadiazole, these calculations offer a window into their electronic behavior and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. In studies of oxadiazole derivatives, DFT calculations, often using the B3LYP functional with a 6-31G** basis set, are employed to determine the geometries of the ground state and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The distribution and energies of these orbitals are critical in predicting a molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.gov In a representative study on 1,3,4-oxadiazole (B1194373) derivatives, the HOMO energies were found to range from -6.5 eV to -7.5 eV, while LUMO energies ranged from -1.5 eV to -2.5 eV, indicating their potential for various chemical interactions. nih.gov

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. In substituted oxadiazoles (B1248032), the nitrogen and oxygen atoms of the heterocyclic ring typically exhibit negative electrostatic potential, making them susceptible to electrophilic attack, while the amino group's hydrogen atoms show positive potential. elixirpublishers.com

Table 1: Representative Frontier Orbital Energies of Substituted Oxadiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Derivative A | -6.8 | -1.9 | 4.9 |

| Derivative B | -7.1 | -2.2 | 4.9 |

| Derivative C | -6.9 | -2.0 | 4.9 |

Note: Data is representative of typical values for oxadiazole derivatives and not specific to 4-(Benzylamino)-1,2,5-oxadiazol-3-ol.

Theoretical calculations can also predict spectroscopic properties, which is invaluable for the characterization of new compounds. DFT methods can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These theoretical predictions, when compared with experimental data, can confirm the structure of a synthesized molecule. For example, in the computational study of 2,5-substituted thiophene (B33073) derivatives, DFT calculations at the B3LYP/G-311 level of theory were used to predict ¹H and ¹³C NMR chemical shifts, which showed good agreement with experimental findings. researchgate.net Similarly, theoretical vibrational spectra are often computed and compared with experimental FTIR and FT-Raman spectra to assign the observed vibrational bands to specific molecular motions. elixirpublishers.com

Molecular Dynamics Simulations for Conformational Analysis and Dynamics in Solution

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and dynamic behavior of molecules in solution. asianpubs.orgnih.govtandfonline.com For flexible molecules like this compound, which has a rotatable benzyl (B1604629) group, MD simulations can reveal the preferred conformations and the energy barriers between them. These simulations provide insights into how the molecule interacts with solvent molecules and how its shape fluctuates over time. Such information is crucial for understanding its biological activity, as the conformation of a molecule often dictates its ability to bind to a biological target. tandfonline.com In studies of other oxadiazole derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes, providing a dynamic view of the interactions that hold them together. tandfonline.comresearchgate.net

Computational Prediction of Chemical Transformations and Reaction Mechanisms

Computational chemistry can be used to explore potential chemical transformations and to elucidate reaction mechanisms. For instance, DFT calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction pathways. In the context of oxadiazole synthesis, computational studies have shed light on the mechanism of cyclization reactions. For example, the transition-metal-free [3+2]-cycloaddition of nitroarenes with 2-azaallyl anions to form 2,5-dihydro-1,2,4-oxadiazoles has been investigated computationally, with the proposed reaction pathway supported by DFT calculations. nih.gov Such studies are vital for optimizing reaction conditions and for designing new synthetic routes.

Ligand-Based and Structure-Based Computational Design Approaches for Analog Development

Computational methods are extensively used in drug discovery for the design and development of new analogs with improved properties.

Ligand-based design approaches are employed when the structure of the biological target is unknown. These methods rely on the knowledge of a set of molecules that are active against the target. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build a statistical model that correlates the chemical structures of the molecules with their biological activity. This model can then be used to predict the activity of new, unsynthesized analogs. Such approaches have been applied to various oxadiazole derivatives to guide the design of new compounds with enhanced activity. nih.gov

Structure-based design is utilized when the three-dimensional structure of the target protein is available. Molecular docking is a key technique in this approach, where potential drug candidates are computationally placed into the binding site of the target protein to predict their binding affinity and orientation. mdpi.com This method has been successfully used to design novel oxadiazole derivatives as inhibitors for various enzymes. nih.govrsc.org For instance, in the development of novel VEGFR-2 inhibitors, a structure-based approach was used to design a new class of anti-angiogenic agents based on a 1,2,5-oxadiazole-2-oxide scaffold. mdpi.com Following docking, molecular dynamics simulations can be used to assess the stability of the predicted protein-ligand complexes. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,5-oxadiazole |

| 1,3,4-oxadiazole |

| 2,5-dihydro-1,2,4-oxadiazoles |

| 1,2,5-oxadiazole-2-oxide |

Molecular Mechanism of Biological Interaction and Target Research for 4 Benzylamino 1,2,5 Oxadiazol 3 Ol

Enzymatic Inhibition and Activation Kinetics in Biochemical Assays

Derivatives of 1,2,5-oxadiazole have been noted for their potential as enzyme inhibitors. nih.govnih.gov The specific kinetics and interaction modes of 4-(benzylamino)-1,2,5-oxadiazol-3-ol are crucial for understanding its biological function.

Characterization of Enzyme Binding Sites and Modes

The binding of oxadiazole derivatives to enzymes often involves interactions with specific residues within the enzyme's active or allosteric sites. nih.gov For similar compounds, computational docking studies have revealed that binding can be stabilized by a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions. nih.gov The benzylamino group of this compound likely plays a key role in orienting the molecule within a binding pocket, while the oxadiazol-ol core can form critical hydrogen bonds.

Determination of Inhibition Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50)

Quantitative measures such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are fundamental to characterizing the potency of an enzyme inhibitor. For various oxadiazole derivatives, these values have been determined against a range of enzymes. For instance, certain 1,3,4-oxadiazole (B1194373) derivatives have shown potent inhibition of acetylcholinesterase with IC50 values in the micromolar range. nih.gov

Table 1: Illustrative IC50 Values for Related Oxadiazole Compounds

| Compound Class | Target Enzyme | IC50 (µM) |

|---|---|---|

| 1,3,4-Oxadiazole Derivative | Acetylcholinesterase | 41.87 ± 0.67 |

Note: This table is illustrative and based on data for related oxadiazole compounds, not specifically this compound.

Receptor Binding Assays and Ligand-Protein Interaction Characterization

The interaction of small molecules with cellular receptors is a primary mechanism through which they exert biological effects. Receptor binding assays are essential for elucidating these interactions.

Quantitative Binding Studies and Affinity Measurements

Competition binding assays are a standard method to determine the binding affinity (Ki) of a ligand for a receptor. nih.gov These assays utilize a radiolabeled ligand with known affinity to quantify the displacement by the test compound. This allows for the precise determination of the compound's affinity for a specific receptor subtype.

Biophysical Techniques for Direct Interaction Confirmation

A variety of biophysical techniques can be employed to confirm the direct interaction between a ligand and its protein target. Methods such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) provide thermodynamic and kinetic data about the binding event. Furthermore, techniques like X-ray crystallography can offer high-resolution structural information on the ligand-protein complex, revealing the precise binding mode. nih.gov

Modulation of Specific Cellular Pathways in In Vitro Biochemical Systems

The biological activity of a compound is ultimately determined by its ability to modulate specific cellular pathways. In vitro studies using cell lines are critical for investigating these effects. For example, related compounds have been shown to induce apoptosis in cancer cell lines through the activation of caspases. monash.edu The study of downstream signaling molecules and gene expression changes following treatment with this compound would provide insight into its specific mechanism of action.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,5-Oxadiazole (Furazan) |

Pathway Analysis via Reporter Gene Assays or Protein Phosphorylation Studies

There is no specific information in the public domain regarding the use of reporter gene assays or protein phosphorylation studies to elucidate the signaling pathways modulated by this compound. While related chemotypes, such as certain 4-benzyloxy-benzylamino derivatives, have been evaluated using luciferase cell reporter assays to assess their activity as PPARα agonists, this data cannot be directly extrapolated to the compound due to structural differences that can significantly alter biological activity. Without dedicated studies on this compound, its impact on specific cellular signaling cascades remains unknown.

Investigation of Cellular Uptake and Subcellular Localization Mechanisms

Detailed investigations into the cellular uptake and subcellular localization of this compound have not been reported in the available scientific literature. Understanding how a compound enters cells and where it accumulates is crucial for determining its mechanism of action. Research in this area would typically involve techniques such as fluorescence microscopy with a labeled version of the compound or cell fractionation and subsequent analysis. The absence of such studies means that the cellular disposition of this specific molecule is currently not characterized.

Identification of Specific Biological Targets and Binding Sites Through Affinity Proteomics or Chemoproteomics

There is no published research detailing the use of affinity proteomics or chemoproteomics to identify the specific biological targets and binding sites of this compound. These advanced techniques are instrumental in modern drug discovery for deorphanizing novel compounds and understanding their polypharmacology. While methodologies like photoaffinity labeling using oxadiazoline-based probes have been developed for target identification of other molecules, their application to this compound has not been documented. Consequently, the direct molecular targets of this compound within the proteome have not been identified.

Structure Activity Relationship Sar Studies of 4 Benzylamino 1,2,5 Oxadiazol 3 Ol Derivatives

Systematic Modification of the Benzylamino Moiety and its Impact on Molecular Interactions

The benzylamino portion of the molecule presents a rich canvas for modification, offering multiple sites to probe interactions with biological targets. Variations in the phenyl ring's substituents and the nature of the linkage to the core heterocycle can dramatically alter a compound's physicochemical properties and, consequently, its biological activity.

Variation of Substituents on the Phenyl Ring

The substitution pattern on the phenyl ring of the benzylamino group is a critical determinant of molecular interaction. Strategic placement of different functional groups can influence the compound's electronics, lipophilicity, and steric profile.

Research into related scaffolds has shown that the introduction of electron-withdrawing and hydrophobic groups on the phenyl ring can be beneficial to activity. nih.gov For instance, in a series of nih.govchemicalbook.comresearchgate.netoxadiazolo[3,4-b]pyrazine derivatives, analogs with meta- or para-positioned electron-withdrawing groups, such as trifluoromethoxy (-OCF₃) and chloro (-Cl), exhibited the most potent activity. nih.gov Conversely, substitutions at the ortho-position were found to have a deleterious effect, likely due to steric hindrance. nih.gov This suggests that the space around the phenyl ring is constrained at the biological target.

In some series of 1,3,4-oxadiazole (B1194373) derivatives, compounds containing a para-nitro phenyl moiety proved to be highly active antimicrobial and antioxidant agents. The presence of electron-donating groups like hydroxyl (-OH) at the para position has also been shown to confer remarkable antioxidant potential in other series. mdpi.com The nature of the substituent plays a key role; for example, within one study, derivatives with electron-withdrawing groups (Cl/NO₂) showed promising antimicrobial activity, while those with electron-donating groups (-OCH₃/OH) had better anticancer and antioxidant potential. mdpi.com This highlights that the optimal substitution is highly dependent on the specific biological target and the desired activity.

| Scaffold | Substituent Position | Substituent Type | Observed Impact on Activity | Reference |

|---|---|---|---|---|

| nih.govchemicalbook.comresearchgate.netOxadiazolo[3,4-b]pyrazine | meta- or para- | Electron-withdrawing (e.g., -Cl, -OCF₃) | Beneficial | nih.gov |

| nih.govchemicalbook.comresearchgate.netOxadiazolo[3,4-b]pyrazine | ortho- | Various | Deleterious | nih.gov |

| Thiazolidin-4-one-oxadiazole | para- | Electron-donating (e.g., -OH) | Increased anticancer/antioxidant potential | mdpi.com |

| Thiazolidin-4-one-oxadiazole | para- | Electron-withdrawing (e.g., -Cl, -NO₂) | Increased antimicrobial potential | mdpi.com |

Alkyl Chain Length and Branching Modifications

Modifying the linker between the amino group and the phenyl ring, for example by extending its length, can significantly impact how the molecule fits into a binding pocket. In studies of oxadiazole-based compounds, homologation of an alkyl group attached to the heterocyclic ring often leads to a reduction in activity as the chain length increases. nih.gov This suggests that an optimal length is required for effective binding, and additional methylene (B1212753) groups can introduce unfavorable steric clashes or position the crucial phenyl ring outside of its optimal interaction zone.

Extended SAR studies on nih.govchemicalbook.comresearchgate.netoxadiazolo[3,4-b]pyrazine analogs bearing various alkyl- or arylalkylamines have led to the discovery of potent derivatives, indicating that while simple chain extension may be detrimental, more complex modifications can be successfully accommodated. nih.gov

Substituent Effects on the Oxadiazol-3-ol Hydroxyl Group

The hydroxyl group at the 3-position of the oxadiazole ring is a key functional group, capable of acting as both a hydrogen bond donor and acceptor. Its acidic nature and potential for derivatization make it a critical site for SAR studies.

Isosteric Replacements for the Hydroxyl Functionality

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. researchgate.net The 4-hydroxy-1,2,5-oxadiazol-3-yl moiety itself has been investigated as a bioisostere of the carboxylic acid group. researchgate.netdrugbank.com In a study involving ionotropic glutamate (B1630785) receptor ligands, replacing a distal carboxy group with the 4-hydroxy-1,2,5-oxadiazol-3-yl group resulted in compounds that retained activity as both agonists and antagonists. researchgate.net This demonstrates that the acidic hydroxyl group on the furazan (B8792606) ring can effectively mimic the interactions of a carboxylic acid, validating its importance as a key pharmacophoric feature. researchgate.net

While the 1,2,4- and 1,3,4-oxadiazole rings are often used as bioisosteres for ester and amide groups to improve metabolic stability, the unique properties of the 1,2,5-oxadiazole (furazan) isomer highlight that not all isomers are created equal. researchgate.netrsc.orgresearchgate.net The specific arrangement of heteroatoms in the 1,2,5-oxadiazole ring imparts distinct electronic and hydrogen-bonding characteristics to the attached hydroxyl group. rsc.org

Impact of Derivatization (e.g., Ester, Ether) on Molecular Recognition

Chemical modification of the hydroxyl group into an ester or an ether is a common strategy to probe its role in molecular recognition. This derivatization fundamentally alters the group's properties: it removes the ability to act as a hydrogen bond donor and typically increases lipophilicity.

If the hydrogen-bonding donor capability of the hydroxyl group is essential for binding to a biological target, its conversion to an ether (-OR) or ester (-OCOR) would be expected to result in a significant loss of activity. Conversely, if the hydroxyl group resides in a hydrophobic pocket where its polarity is unfavorable, such derivatization could lead to an enhancement of activity. Studies on related compounds have shown that introducing a hydroxyl group onto an alkyl side chain can reduce or inactivate the compound, suggesting that a polar hydrogen-bonding group is not tolerated in certain regions of the binding site. nih.gov The synthesis of ester and ether derivatives of related oxadiazoles (B1248032) is well-established, providing accessible routes to probe these interactions. nih.govjapsonline.com

Modifications of the 1,2,5-Oxadiazole Ring System and its Influence on Biological Recognition

The 1,2,5-oxadiazole (furazan) ring is not merely a scaffold but an active contributor to the molecule's biological profile. chemicalbook.comresearchgate.net Its electronic properties and potential for modification are central to its function.

The 1,2,5-oxadiazole ring is an electron-deficient heterocycle, which contributes to its chemical stability and influences the properties of its substituents. mdpi.com A key modification of this ring system is N-oxidation, which converts the furazan into a 1,2,5-oxadiazole N-oxide, commonly known as a furoxan. nih.govchemicalbook.comnih.gov This transformation has profound biological consequences. Furoxans are known to act as nitric oxide (NO) donors, a mechanism that underlies much of their biological activity. nih.gov They are described as thiophilic electrophiles that can be bioactivated by thiols (such as glutathione) to release NO. nih.gov This property has been harnessed to develop furoxan derivatives with activities ranging from neuroprotection to hypoxia-selective cytotoxicity. nih.govnih.gov The conversion from a furazan to a furoxan introduces a distinct mechanism of action, demonstrating a dramatic shift in biological recognition based on a single oxygen atom addition to the ring.

Furthermore, incorporating the 1,2,5-oxadiazole ring into a larger, fused heterocyclic system, such as in nih.govchemicalbook.comresearchgate.netoxadiazolo[3,4-b]pyrazine, represents a more drastic modification. nih.govnih.gov SAR studies on these fused systems reveal new interaction patterns, where the substituents on the appended rings dictate the activity. nih.gov

The choice of the 1,2,5-oxadiazole isomer over other isomers like 1,2,4- or 1,3,4-oxadiazoles is also significant. While all are five-membered aromatic heterocycles, the relative positions of the oxygen and nitrogen atoms lead to differences in stability, polarity, and hydrogen bonding capacity, which can result in substantially different physical and pharmaceutical properties. rsc.orgnih.govnih.gov

| Ring System | Modification | Key Property/Mechanism | Resulting Biological Activity | Reference |

|---|---|---|---|---|

| 1,2,5-Oxadiazole (Furazan) | Base Ring System | Electron-deficient aromatic ring | Serves as a stable scaffold for various activities | chemicalbook.commdpi.com |

| 1,2,5-Oxadiazole N-oxide (Furoxan) | N-oxidation of the furazan ring | Thiol-dependent release of Nitric Oxide (NO) | Vasodilating, neuroprotective, cytotoxic | nih.gov |

| nih.govchemicalbook.comresearchgate.netOxadiazolo[3,4-b]pyrazine | Annulation (fused ring) | Creates an extended, rigid heterocyclic system | Colistin adjuvants | nih.govnih.gov |

Isomeric Oxadiazole Scaffold Comparisons (e.g., 1,2,4- vs. 1,2,5-)

The oxadiazole nucleus exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. nih.govnih.gov The arrangement of the two nitrogen and one oxygen atoms within the five-membered ring significantly influences the compound's physicochemical properties and, consequently, its biological activity and pharmacokinetic profile. nih.govmdpi.com

The 1,2,4- and 1,3,4-isomers are the most extensively studied in medicinal chemistry. nih.govnih.gov The 1,2,3-oxadiazole (B8650194) isomer is the least explored due to its inherent instability. nih.gov The 1,2,5-oxadiazole (furazan) ring, while stable, has distinct electronic properties compared to its isomers and is known to be susceptible to ring-breaking under certain conditions. mdpi.com

Comparative studies often focus on the bioisosteric replacement of one isomer with another to optimize drug-like properties. For example, replacing a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole has been reported to increase polarity, enhance metabolic stability, and reduce interactions with hERG channels. nih.govrsc.org This is attributed to the different charge distributions and dipole moments of the regioisomers. nih.gov However, such a switch can also impact biological activity; in a series of cannabinoid receptor 2 (CB2) ligands, replacing the 1,2,4-oxadiazole with a 1,3,4-oxadiazole ring led to a 10- to 50-fold reduction in receptor affinity, demonstrating that the specific geometry and electronic nature of the isomeric ring are critical for target binding. nih.gov

While direct comparative studies systematically replacing a 1,2,5-oxadiazole with other isomers in the context of the 4-(benzylamino)-1,2,5-oxadiazol-3-ol scaffold are not extensively documented, the principles established from 1,2,4- vs. 1,3,4- comparisons are applicable. The unique electronic configuration of the 1,2,5-oxadiazole ring would be expected to impart different hydrogen bonding capabilities and dipole moment compared to a 1,2,4- or 1,3,4-isomer, which would fundamentally alter its interactions with a biological target.

Heteroatom Replacements within the Ring

Bioisosteric replacement of the oxygen atom in the oxadiazole ring with another heteroatom, typically sulfur to form a thiadiazole, is a common strategy in medicinal chemistry to modulate a compound's properties. mdpi.com The 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) rings are well-studied bioisosteres. mdpi.com This replacement can influence factors such as lipophilicity, metabolic stability, and the ability to form hydrogen bonds. mdpi.com

The principles of this O/S replacement can be extended to the 1,2,5-oxadiazole scaffold to form a 1,2,5-thiadiazole. Key differences that would arise from such a substitution include:

Acidity/Basicity: The sulfur atom in the thiadiazole ring generally results in different electronic properties and pKa values compared to the oxygen in the oxadiazole.

Lipophilicity: Thiadiazoles are typically more lipophilic than their corresponding oxadiazole analogs.

Metabolic Stability: The metabolic fate of the two rings can differ, with one potentially being more resistant to enzymatic degradation than the other.

In studies comparing series of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, researchers have noted differences in synthetic accessibility and biological activity, confirming that while they are bioisosteres, the choice of heteroatom can be a critical determinant of the final pharmacological profile. mdpi.com

Pharmacophore Modeling and Ligand Design Principles Derived from SAR Data

Pharmacophore modeling is a powerful computational tool used to distill the essential three-dimensional structural features of a molecule required for its biological activity. nih.gov A pharmacophore model for derivatives of the 4-amino-1,2,5-oxadiazol-3-ol (B141733) scaffold can be derived from the extensive SAR data generated for this class of compounds. nih.gov

Based on studies of analogous 3-acylamino-4-phenyl-1,2,5-oxadiazoles, a hypothetical pharmacophore model would include the following key features:

Hydrogen Bond Acceptor/Donor: The amino group at position 3 and the nitrogen atoms within the 1,2,5-oxadiazole ring can act as crucial hydrogen bond acceptors and donors, forming key interactions with the biological target.

Aromatic/Hydrophobic Regions: The benzylamino group (or other substituents at position 4) defines a critical aromatic or hydrophobic region. SAR data shows that the nature and substitution pattern of this aromatic ring significantly modulate activity. For example, the presence of 3,4-dialkoxy substituents on the 4-phenyl ring was found to have a highly positive impact on the antiplasmodial activity and cytotoxicity of 1,2,5-oxadiazoles. nih.gov

Linker and Vectorial Properties: The oxadiazole ring itself acts as a rigid linker, holding the key pharmacophoric features in a specific spatial orientation. The relative geometry of the amino and aromatic substituents is critical for proper alignment within the receptor binding pocket.

The design principles derived from this data guide the synthesis of new ligands. For example, SAR studies have shown that 3-(trifluoromethyl)benzamides often exhibit higher cytotoxicity, while unsubstituted benzamides are generally less cytotoxic. nih.gov This suggests that the electronic properties and size of the substituent on the benzamide (B126) moiety are key for tuning selectivity and potency. This information allows for the rational design of new derivatives with potentially improved efficacy and better selectivity profiles by modifying these specific regions of the molecule. nih.gov

The table below presents SAR data for a series of 3-acylamino-4-phenyl-1,2,5-oxadiazole derivatives, highlighting the impact of substitutions on the 4-phenyl ring on antiplasmodial activity. nih.gov

| Compound | Substituent on 4-Phenyl Ring | IC₅₀ (μM) vs. P. falciparum | Selectivity Index (SI) |

|---|---|---|---|

| Compound A | 4-Methoxy | 0.150 | 665 |

| Compound B | 3,4-Dimethoxy | 0.063 | >3443 |

| Compound C | 3-Ethoxy-4-methoxy | 0.034 | 1526 |

| Compound D | 4-Amino | >10 | - |

| Compound E | 4-Trifluoromethyl | 0.122 | 105 |

Reactivity and Chemical Transformations of the 4 Benzylamino 1,2,5 Oxadiazol 3 Ol Scaffold

Reactions at the Hydroxyl Group (e.g., Oxidation, Halogenation)

The hydroxyl group at the 3-position of the 1,2,5-oxadiazole ring behaves as a typical enolic hydroxyl group, influenced by the electron-withdrawing nature of the heterocyclic system. This functional group is a prime site for various chemical modifications.

Oxidation: While specific oxidation studies on 4-(benzylamino)-1,2,5-oxadiazol-3-ol are not extensively documented, the hydroxyl group on similar heterocyclic systems can be oxidized. For instance, in the context of energetic materials, hydroxyl groups on related oxadiazole backbones can be nitrated to form highly energetic nitrate (B79036) esters (-ONO2) using strong nitrating agents. This transformation highlights the susceptibility of the hydroxyl group to electrophilic attack under harsh oxidative conditions.

Halogenation: The hydroxyl group can be displaced by halogens through various halogenating agents. Treatment with reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is expected to replace the hydroxyl group with a chlorine atom, yielding 4-(benzylamino)-3-chloro-1,2,5-oxadiazole. This transformation is a common strategy in heterocyclic chemistry to introduce a versatile leaving group, paving the way for subsequent nucleophilic substitution reactions.

Reactions Involving the Amino Group (e.g., Amine Oxidation, Diazotization)

The secondary benzylamino group at the 4-position is a nucleophilic center and can undergo a variety of reactions typical for secondary amines, with its reactivity being modulated by the electronic properties of the 1,2,5-oxadiazole ring.

Amine Oxidation: The amino group on the 1,2,5-oxadiazole ring is susceptible to oxidation. A notable example is the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with 35% hydrogen peroxide in concentrated sulfuric acid, which selectively oxidizes one of the amino groups to a nitro group. mdpi.com This indicates that the benzylamino group in the title compound could potentially be oxidized to a nitroamino or nitro group under strong oxidizing conditions.

Diazotization: Primary amino groups on the 1,2,5-oxadiazole ring can undergo diazotization upon treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form diazonium salts. While the subject compound has a secondary amine, related primary amino-1,2,5-oxadiazoles are known to form diazonium salts, which are versatile intermediates for the synthesis of various derivatives.

Reactivity of the 1,2,5-Oxadiazole Ring System

Ring-Opening Reactions and Subsequent Transformations

The 1,2,5-oxadiazole ring can be cleaved under various conditions, including thermal, photochemical, and chemical treatments. The presence of substituents significantly influences the ease of ring opening. For instance, hydrazinolysis of some 1,3,4-oxadiazole (B1194373) derivatives can lead to ring opening and rearrangement to form 4-amino-1,2,4-triazole-thiones. researchgate.net While a different isomer, this highlights the potential for ring transformation in oxadiazole systems. In the case of 1,2,5-oxadiazoles, ring cleavage can lead to the formation of nitrile and nitrile oxide fragments, which can then undergo further reactions.

Stability and Degradation Pathways Under Various Conditions

The 1,2,5-oxadiazole ring generally exhibits good thermal stability, a property that has led to its investigation in the field of energetic materials. chemistry-chemists.comnih.gov For example, 3-amino-4-azidofurazan, a related compound, has been studied for its thermal behavior. nih.gov However, the ring can be degraded by strong nucleophiles or under harsh acidic or basic conditions. The degradation pathway would likely involve the initial cleavage of the weak N-O bond, followed by fragmentation of the resulting open-chain intermediate. The specific degradation products would depend on the reaction conditions and the nature of the substituents on the ring.

Advanced Analytical Methodologies for Research Applications

Chromatographic Methods (e.g., Chiral HPLC, GC-MS) for Purity Assessment and Enantiomeric Excess Determination in Research Samples

Chromatographic techniques are indispensable for the separation and purification of chemical compounds, as well as for the determination of their purity and, when applicable, their enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity assessment. For a polar compound like 4-(benzylamino)-1,2,5-oxadiazol-3-ol, reversed-phase HPLC is a suitable method. A C18 column can be employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). The separation of enantiomers of azole compounds has been successfully achieved using chiral stationary phases. mdpi.com Given the presence of a chiral center in many analogous structures, chiral HPLC is a critical technique for separating the enantiomers of this compound. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including those with heterocyclic moieties. mdpi.comrsc.org The determination of enantiomeric excess (ee) is a crucial aspect of stereoselective synthesis and can be accomplished with high accuracy using chiral HPLC. heraldopenaccess.us Even without enantiomerically pure standards, methodologies have been developed to determine ee. uma.esresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility. Silylation of the hydroxyl group, for example, can make the compound amenable to GC-MS analysis, allowing for sensitive purity assessment and identification of trace impurities.

Below is a hypothetical data table outlining potential chromatographic conditions for the analysis of this compound.

| Parameter | Chiral HPLC | GC-MS (after derivatization) |

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Capillary column (e.g., 5% Phenyl Methyl Siloxane) |

| Mobile Phase/Carrier Gas | Heptane/Isopropanol (90:10, v/v) | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25 °C | 250 °C (injector), temperature program for oven |

| Detection | UV at 254 nm | Mass Spectrometry (Electron Ionization) |

| Expected Outcome | Separation of enantiomers, determination of ee | Purity assessment, identification of volatile impurities |

Electrophoretic Techniques (e.g., Capillary Electrophoresis) for High-Resolution Separations and Interaction Studies

Capillary electrophoresis (CE) offers a high-efficiency, rapid, and low-sample-consumption alternative to HPLC for the analysis of charged or polar compounds. researchgate.net For this compound, which possesses both acidic and basic functionalities, CE can be a powerful tool for purity determination and for studying its interactions with other molecules.

Capillary Zone Electrophoresis (CZE) is the most common mode of CE and separates analytes based on their charge-to-size ratio. The analysis of heterocyclic amines has been successfully performed using CZE with UV detection. nih.govnih.gov By carefully selecting the pH and composition of the background electrolyte (BGE), the ionization state of the analyte can be controlled, enabling high-resolution separations from impurities and potential degradation products.

Affinity Capillary Electrophoresis (ACE) is a specialized CE technique used to study non-covalent interactions between molecules. mdpi.com By adding a binding partner (e.g., a protein, cyclodextrin, or metal ion) to the BGE, changes in the electrophoretic mobility of this compound can be monitored to determine binding constants and interaction kinetics. This is particularly valuable for understanding its potential biological activity or for screening for interactions with target macromolecules.

The following table presents potential parameters for the analysis of this compound by capillary electrophoresis.

| Parameter | Capillary Zone Electrophoresis (CZE) | Affinity Capillary Electrophoresis (ACE) |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 20 mM Ammonium acetate (B1210297), pH 3.0, with 20% methanol | BGE from CZE with added binding partner (e.g., cyclodextrin) |

| Voltage | 25 kV | 25 kV |

| Temperature | 25 °C | 25 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Application | Purity assessment, separation of isomers | Interaction studies, determination of binding constants |

Online Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanistic Insights (e.g., UV-Vis, Fluorescence, NMR)

Online spectroscopic techniques provide a window into chemical reactions as they occur, offering valuable data for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions.

UV-Visible (UV-Vis) spectroscopy can be employed for real-time monitoring of reactions involving the formation or consumption of chromophoric species. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives has been monitored using UV-Vis spectroscopy. nih.gov The formation of the 1,2,5-oxadiazole ring or the introduction of the benzylamino group in this compound would likely lead to changes in the UV-Vis spectrum, allowing for the tracking of reactant consumption and product formation over time.

Fluorescence spectroscopy, where applicable, can offer even greater sensitivity for reaction monitoring. If this compound or its precursors are fluorescent, changes in fluorescence intensity or emission wavelength can be used to follow the reaction progress.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for real-time reaction monitoring, providing detailed structural information about all species in the reaction mixture. magritek.comresearchgate.net The progress of amination reactions, such as the Buchwald-Hartwig amination, has been monitored in real-time using mass spectrometry, which provides insights into reaction mechanisms. uvic.ca Similarly, NMR can be used to follow the formation of the C-N bond in this compound by observing the disappearance of starting material signals and the appearance of product signals. This allows for the determination of reaction kinetics and the detection of any intermediates that may form.

A summary of how online spectroscopic techniques could be applied is provided in the table below.

| Technique | Observable Change | Information Gained |

| Online UV-Vis | Change in absorbance at a specific wavelength | Reaction kinetics, reactant consumption, product formation |

| Online Fluorescence | Change in fluorescence intensity or emission maximum | Highly sensitive reaction monitoring (if applicable) |

| Real-Time NMR | Disappearance of reactant peaks, appearance of product peaks | Reaction kinetics, mechanistic insights, identification of intermediates |

Future Research Perspectives and Unexplored Avenues for 4 Benzylamino 1,2,5 Oxadiazol 3 Ol

Development of Novel and Sustainable Synthetic Routes

The advancement of research into 4-(benzylamino)-1,2,5-oxadiazol-3-ol and its analogs is contingent upon efficient and environmentally responsible synthetic methodologies. Traditional synthetic routes for oxadiazole derivatives often involve multi-step processes that may utilize hazardous reagents and solvents. researchgate.net Future research should prioritize the development of novel and sustainable synthetic pathways that align with the principles of green chemistry. nih.govmdpi.com

Promising avenues include the adoption of microwave-assisted organic synthesis (MAOS). ias.ac.inresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and often allows for solvent-free conditions, thereby minimizing waste. nih.govnih.gov For the synthesis of the 1,2,5-oxadiazole ring, microwave-assisted heterocyclization of precursor molecules like amidoximes could offer a significant improvement over conventional heating methods. nih.govacs.org

Another sustainable approach is ultrasound-mediated synthesis. nih.gov Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov This energy-efficient method is considered an eco-friendly process that can minimize waste and energy consumption compared to conventional techniques. nih.govresearchgate.net Exploring one-pot reactions, where multiple synthetic steps are performed in a single reaction vessel, would further enhance efficiency and reduce the environmental footprint by minimizing intermediate purification steps and solvent usage. researchgate.net The development of such green synthetic protocols is crucial for the sustainable production of this compound libraries for further screening and development. journalspub.com

Integration with Advanced High-Throughput Screening Platforms for Novel Biological Target Deconvolution

Identifying the specific biological targets of this compound is fundamental to understanding its mechanism of action and therapeutic potential. High-Throughput Screening (HTS) offers a powerful methodology for rapidly evaluating large libraries of compounds against a multitude of biological targets. bmglabtech.com By integrating libraries based on the this compound scaffold into HTS campaigns, researchers can efficiently screen for activity in diverse assays, including enzyme inhibition, receptor binding, and cell-based phenotypic changes. thermofisher.comresearchgate.netnih.gov

A critical challenge following a successful HTS "hit" is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed biological effect. researchgate.netbohrium.com Modern drug discovery employs several advanced strategies for this purpose. technologynetworks.com

Affinity Chromatography: This technique involves immobilizing a derivative of this compound onto a solid support. technologynetworks.com When a cell lysate is passed over this support, the target protein(s) bind to the compound and can be isolated and subsequently identified using mass spectrometry. technologynetworks.comnih.gov

Genetic Screening: Advanced methods like CRISPR-based screening can be employed. nih.gov This involves creating a library of cells where each cell has a single gene knocked out. By treating this library with the compound, cells in which the target gene is absent may show resistance to the compound's effects, allowing for the identification of the target through genetic sequencing. nih.govacs.org

Biochemical Suppression: This strategy involves using the compound to inhibit a specific activity in a protein extract and then using various biochemical techniques to isolate and identify the protein or protein complex responsible for that activity. technologynetworks.com

Employing these unbiased, systematic approaches can uncover novel and potentially unexpected therapeutic targets for this class of compounds, moving beyond preconceived notions of their biological function. researchgate.netnih.gov

Exploration of New Chemical Biology Applications as Molecular Probes

The inherent structural and electronic properties of the 1,2,5-oxadiazole ring system, particularly when part of a larger conjugated system like a benzofurazan, can impart useful photophysical characteristics. researchgate.netchemicalbook.com A significant future avenue is the exploration of this compound and its derivatives as molecular probes for chemical biology research. The fluorogenic property associated with some 1,2,5-oxadiazoles is well-documented and has been utilized in light-emitting devices and fluorescent markers. chemicalbook.comlew.roresearchgate.net

Derivatives could be designed to function as fluorescent probes for bioimaging. nih.gov By modifying the benzylamino side chain or other positions on the oxadiazole ring, it may be possible to tune the compound's fluorescence emission spectra. researchgate.netnih.gov Furthermore, these modifications could be used to introduce functionalities that cause the probe to selectively accumulate in specific cellular organelles or to bind to particular biomolecules. Such probes would be invaluable tools for visualizing cellular structures and processes under fluorescence microscopy. nih.gov For instance, the development of probes that exhibit a change in their fluorescent signal upon binding to a specific protein or ion would enable real-time monitoring of biological events within living cells.

Addressing Challenges in Modulating Specific Biochemical Pathways through Rational Design

Once a biological target or pathway is identified, the next challenge is to optimize the lead compound to achieve high potency and selectivity. Rational design, which leverages computational modeling and an understanding of structure-activity relationships (SAR), is a powerful strategy to address this. nih.gov Future research should focus on the rational design of novel analogs of this compound to precisely modulate specific biochemical pathways. nih.gov

This process begins with establishing a clear SAR by synthesizing and testing a series of related compounds. nih.gov For example, modifications to the benzyl (B1604629) ring (e.g., adding electron-withdrawing or electron-donating groups) or altering the linker between the phenyl and amine groups can provide critical insights into the structural requirements for biological activity. nih.govsci-hub.se

Computational approaches can significantly accelerate this process. nih.govresearchgate.netsubstack.com If the three-dimensional structure of the target protein is known, molecular docking simulations can be used to predict how different analogs of this compound will bind. This allows for the in silico design of new derivatives with improved binding affinity and specificity before undertaking their chemical synthesis. nih.gov This structure-based drug design approach can help overcome challenges such as off-target effects and lead to the development of highly selective modulators for desired biological pathways, paving the way for more effective and safer therapeutic agents. nih.govsci-hub.se

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Q & A

Q. What are the common synthetic routes for 4-(Benzylamino)-1,2,5-oxadiazol-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves condensation reactions between benzylamine derivatives and oxadiazole precursors. For example, refluxing substituted benzaldehydes with triazole derivatives in absolute ethanol and glacial acetic acid (4–6 hours) yields intermediates, followed by pressure reduction and filtration to isolate the product . Optimization can include varying solvents (e.g., THF for higher polarity), adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), and using catalysts like DIAD/PhP to enhance ring-closure efficiency . Characterization via H/C NMR and IR spectroscopy is critical for verifying structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H NMR (to confirm benzyl proton signals at δ 4.2–4.5 ppm) and C NMR (to identify oxadiazole carbons at ~150–160 ppm). IR spectroscopy detects N-H stretches (~3300 cm) and C=N/C-O bonds (1600–1700 cm) .

- Chromatography : HPLC with UV detection (λ ~254 nm) ensures purity (>95% by HPLC) . Mass spectrometry (HRMS) confirms molecular weight accuracy (±2 ppm) .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 2–12) at 25–60°C. Use UV-Vis spectroscopy to monitor degradation (e.g., absorbance changes at λ = 280 nm). The compound is prone to hydrolysis in acidic conditions (pH < 4), forming benzylamine and oxadiazole fragments. Thermal gravimetric analysis (TGA) reveals decomposition above 150°C .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the 1,2,5-oxadiazole ring in this compound?

- Methodological Answer : The oxadiazole ring forms via cyclization of a nitrile oxide intermediate. Reaction conditions (e.g., THF solvent, DIAD/PhP catalysts) promote [3+2] cycloaddition between nitrile oxides and alkynes or amines. Computational studies (DFT) can model transition states, while isotopic labeling (N) tracks nitrogen incorporation into the ring .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF) at the benzyl position to improve kinase inhibition (IC values < 1 μM) .

- Biological Assays : Use kinase inhibition assays (e.g., p70S6K) and antimicrobial testing (CLSI broth microdilution) to correlate structural modifications (e.g., fluorobenzyl substitution) with activity .

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

- Data Normalization : Standardize assay conditions (e.g., fixed concentrations, incubation times) across studies.

- Controlled Replication : Reproduce conflicting experiments using identical reagents (e.g., PubChem-sourced compounds) .

- Meta-Analysis : Apply statistical tools (ANOVA, p < 0.05) to compare datasets and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。